2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
2-[(1Z)-1-Cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound features a pyrazolopyrimidine core, which is a known scaffold for a variety of bioactive molecules.
Properties
IUPAC Name |
2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-9-5-10(2)20-14(17-9)12(7-16)13(18-20)11(6-15)8-19(3)4/h5,8H,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUXQWPJOVNJOH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CN(C)C)C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C(=NN12)/C(=C/N(C)C)/C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available substrates. One common synthetic route might start with the condensation of appropriate pyrazole derivatives with suitable aldehydes, followed by nitrile and amine functionalization under controlled conditions.
Industrial Production Methods
On an industrial scale, production would involve optimization of the reaction conditions to achieve high yield and purity. This includes considerations for temperature, pressure, solvent systems, and catalysts to streamline the synthesis process for mass production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Potential oxidation of the dimethylamino group.
Reduction: Possible reduction of the cyano groups.
Substitution: Nucleophilic or electrophilic substitutions at different positions on the pyrazolopyrimidine core.
Common Reagents and Conditions
Reagents such as potassium permanganate or chromium trioxide might be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride could be used for reductions. Substitution reactions might involve reagents like halides or various nucleophiles under specific pH and temperature conditions.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used, often resulting in further functionalized pyrazolopyrimidine derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C12H11N5
- Molar Mass : 225.25 g/mol
- CAS Number : 1144478-06-7
Biological Activities
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies on similar pyrazolo compounds indicate their potential as anticancer agents by targeting specific pathways involved in tumor growth .
- Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial effects against various pathogens. The presence of the cyano group is believed to enhance their interaction with microbial enzymes, leading to increased efficacy against resistant strains .
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo models .
Case Study 1: Anticancer Screening
In a recent study published in the Bulletin of the Chemical Society of Ethiopia, novel derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and screened for anticancer activity. The results indicated that specific modifications to the core structure significantly enhanced cytotoxicity against human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction mechanisms, showcasing the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited significant inhibition zones in disc diffusion assays, indicating their effectiveness as antimicrobial agents. The study highlighted structure-activity relationships (SAR) that could guide future modifications for improved potency .
Comparative Data Table
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific application. In medicinal chemistry, for example, this compound might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be necessary to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Conclusion
This compound is a promising compound with potential applications across multiple scientific fields. Its unique structure offers a diverse range of chemical reactions and applications, making it a valuable subject of study for further research and development.
Biological Activity
The compound 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H11N5
- Molar Mass : 197.24 g/mol
- CAS Number : 1144478-06-7
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Antiviral Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of various viral targets. For instance, some derivatives have demonstrated significant antiviral effects against specific viruses by inhibiting viral replication mechanisms .
- Antiproliferative Effects : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A notable study indicated that certain analogs exhibited IC50 values in the low micromolar range against cancer cells .
The mechanisms underlying the biological activity of this compound are primarily linked to its interaction with specific enzymes and receptors:
- Kinase Inhibition : Research indicates that the compound may act as an inhibitor of protein kinases, which are critical in cell signaling pathways related to growth and survival. For example, compounds within this class have shown selectivity for CSNK2A (casein kinase 2 alpha), which plays a role in cancer progression .
- Metabolic Stability : The metabolic pathways of pyrazolo[1,5-a]pyrimidines have been studied extensively. It was found that phase II conjugation by glutathione S-transferases (GSTs) significantly affects their bioavailability and pharmacokinetic profiles in vivo .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies reveal that while the compound exhibits promising in vitro activity, its bioavailability remains a challenge due to rapid clearance and high first-pass metabolism. Strategies such as co-administration with metabolic inhibitors have been proposed to enhance its pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
